1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a synthetic organic compound that belongs to the class of imidazoquinoxalines. This compound features a unique structure combining a propyl group, a trimethoxyphenyl group, and an imidazoquinoxaline core. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
For instance, the inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and other cellular processes .
Result of Action
The inhibition of the aforementioned targets can lead to various cellular effects, such as disruption of cell division, inhibition of protein function, and induction of cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline typically involves the following steps:
Formation of the imidazoquinoxaline core: This can be achieved by condensing an appropriate diamine with a diketone under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step involves the reaction of the imidazoquinoxaline intermediate with a trimethoxybenzyl halide in the presence of a base such as potassium carbonate.
Addition of the propyl group: The final step involves the alkylation of the intermediate with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used to study the effects of trimethoxyphenyl groups on biological activity, including anti-inflammatory and antimicrobial properties.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4,5-trimethoxyphenyl)-2-(1H-imidazo[4,5-b]quinoxalin-2-yl)ethanone
- 1-(3,4,5-trimethoxyphenyl)-2-(1H-imidazo[4,5-b]quinoxalin-2-yl)propane
Uniqueness
1-propyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is unique due to its specific combination of a propyl group and a trimethoxyphenyl group attached to the imidazoquinoxaline core. This unique structure imparts distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
3-propyl-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-5-10-25-20(13-11-16(26-2)18(28-4)17(12-13)27-3)24-19-21(25)23-15-9-7-6-8-14(15)22-19/h6-9,11-12H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLQHTRSORSTDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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